Ethoxazene

Description

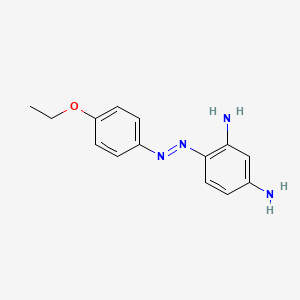

Structure

3D Structure

Properties

CAS No. |

94-10-0 |

|---|---|

Molecular Formula |

C14H16N4O |

Molecular Weight |

256.30 g/mol |

IUPAC Name |

4-[(4-ethoxyphenyl)diazenyl]benzene-1,3-diamine |

InChI |

InChI=1S/C14H16N4O/c1-2-19-12-6-4-11(5-7-12)17-18-14-8-3-10(15)9-13(14)16/h3-9H,2,15-16H2,1H3 |

InChI Key |

GAWOVNGQYQVFLI-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=C(C=C1)N=NC2=C(C=C(C=C2)N)N |

Canonical SMILES |

CCOC1=CC=C(C=C1)N=NC2=C(C=C(C=C2)N)N |

Other CAS No. |

94-10-0 |

Synonyms |

acidotest ethoxazene |

Origin of Product |

United States |

Foundational & Exploratory

Ethoxazene Hydrochloride: A Technical Guide to Its Fundamental Properties

This document provides a comprehensive technical overview of the fundamental properties of ethoxazene hydrochloride, tailored for researchers, scientists, and professionals in drug development. It covers the compound's chemical identity, synthesis, analytical methodologies, and core biochemical characteristics.

Core Chemical and Physical Properties

This compound hydrochloride is the hydrochloride salt of this compound, an aromatic azo compound. Structurally, it features a diazo bridge linking an ethoxy-substituted phenyl ring to a phenylenediamine ring.[1][2] This azo linkage is the chromophore responsible for its nature as a dye.[1] The molecule is achiral.[3] Its unique chemical architecture has made it a subject of interest in synthetic chemistry and biochemical research.[1]

Quantitative physicochemical data for this compound and its hydrochloride salt are summarized below. Note that some properties are predicted values for the base molecule.

| Property | Value | Reference |

| IUPAC Name | 4-[(4-ethoxyphenyl)diazenyl]benzene-1,3-diamine;hydrochloride | [2] |

| CAS Number | 2313-87-3 | [1][2] |

| Molecular Formula | C₁₄H₁₇ClN₄O | [2] |

| Molecular Weight | 292.77 g/mol | [2] (Calculated) |

| Base Molecular Formula | C₁₄H₁₆N₄O | [3][4] |

| Base Molecular Weight | 256.307 g/mol | [4] |

| Melting Point (Base) | 116-117 °C | [4] |

| Boiling Point (Base) | 478.1 ± 35.0 °C (Predicted) | [4] |

| pKa (Base) | 3.24 ± 0.10 (Predicted) | [4] |

| LogP (Base) | 4.82750 | [4] |

| Hydrogen Bond Donors | 2 (Base) | [4] |

| Hydrogen Bond Acceptors | 5 (Base) | [4] |

Synthesis and Purification

The synthesis of this compound is a classic example of a diazo coupling reaction, a fundamental process in organic chemistry.[1][5] The process involves two primary stages: the diazotization of an aromatic amine followed by coupling with an electron-rich aromatic compound.[1]

Experimental Protocol: Synthesis via Diazo Coupling

This protocol describes a representative lab-scale synthesis of this compound hydrochloride.

-

Diazotization of p-Phenetidine:

-

Dissolve p-phenetidine in dilute hydrochloric acid (e.g., 3 M HCl) in a flask and cool the mixture to 0-5 °C in an ice bath with continuous stirring.

-

Prepare a solution of sodium nitrite (NaNO₂) in cold deionized water.

-

Add the sodium nitrite solution dropwise to the cold p-phenetidine solution. Maintain the temperature below 5 °C throughout the addition to ensure the stability of the resulting diazonium salt.

-

Stir the mixture for an additional 15-20 minutes after the addition is complete. The formation of p-ethoxybenzenediazonium chloride is complete when the solution gives a positive test with starch-iodide paper.

-

-

Azo Coupling:

-

In a separate beaker, dissolve an equimolar amount of m-phenylenediamine (the coupling agent) in a slightly acidic aqueous solution.

-

Cool the m-phenylenediamine solution in an ice bath.

-

Slowly add the cold diazonium salt solution to the m-phenylenediamine solution with vigorous stirring.

-

A brightly colored precipitate of the this compound free base should form immediately. The pH is maintained to be slightly acidic to facilitate the electrophilic aromatic substitution.[6]

-

Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the reaction goes to completion.

-

-

Isolation, Purification, and Salt Formation:

-

Collect the crude this compound precipitate by vacuum filtration and wash it with cold water to remove residual salts and acids.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the pure this compound base.

-

Dissolve the purified base in a minimal amount of a suitable organic solvent (e.g., ethanol or isopropanol).

-

Add a stoichiometric amount of concentrated hydrochloric acid or pass dry HCl gas through the solution to precipitate this compound hydrochloride.

-

Collect the final crystalline product by filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

Analytical Methodologies

For drug development and quality control, a stability-indicating analytical method is crucial.[7] A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the standard for analyzing compounds like this compound hydrochloride.[8][9] Such methods are designed to separate the active pharmaceutical ingredient (API) from any potential degradation products.[10]

Experimental Protocol: Stability-Indicating RP-HPLC Method

This protocol outlines a typical validated method for the quantification and stability assessment of this compound hydrochloride.

-

Instrumentation and Conditions:

-

System: HPLC with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).[11]

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase: A filtered and degassed mixture, e.g., Acetonitrile:Phosphate Buffer (pH 3.0) (60:40 v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: Determined by UV scan of this compound HCl (likely in the 240-280 nm and visible range due to the azo chromophore).[8]

-

Injection Volume: 10 µL.

-

-

Preparation of Solutions:

-

Standard Solution: Accurately weigh and dissolve this compound hydrochloride reference standard in the mobile phase to prepare a stock solution (e.g., 100 µg/mL). Prepare working standards by serial dilution.

-

Sample Solution: Accurately weigh the sample (bulk drug or formulation), dissolve in mobile phase, sonicate to ensure complete dissolution, and dilute to the same concentration as the primary working standard.

-

Filtration: Filter all solutions through a 0.45 µm nylon or PVDF syringe filter before injection.

-

-

Method Validation (as per ICH Guidelines):

-

Specificity: Perform forced degradation studies to demonstrate that the method can resolve the this compound HCl peak from all potential degradation products.

-

Linearity: Analyze a series of at least five concentrations to establish a linear relationship between peak area and concentration (e.g., 5-150 µg/mL).

-

Accuracy: Determine the recovery of the API by spiking a placebo mixture with known amounts of this compound HCl at different concentration levels (e.g., 80%, 100%, 120%).

-

Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a homogenous sample. Express results as Relative Standard Deviation (%RSD).

-

Robustness: Intentionally vary method parameters (e.g., mobile phase composition ±2%, pH ±0.2, flow rate ±0.1 mL/min) to assess the method's reliability.

-

-

Forced Degradation Study Protocol: Forced degradation or stress testing is essential to identify likely degradation products and establish the intrinsic stability of the molecule.[10][12] The target degradation is typically 5-20%.[12]

-

Acid Hydrolysis: Reflux sample solution with 0.1 N HCl at 60 °C for 2-4 hours. Neutralize before injection.

-

Base Hydrolysis: Reflux sample solution with 0.1 N NaOH at 60 °C for 1-2 hours. Neutralize before injection.

-

Oxidative Degradation: Treat sample solution with 3% H₂O₂ at room temperature for 24 hours.[13]

-

Thermal Degradation: Expose solid drug substance to dry heat (e.g., 80 °C) for 48 hours.

-

Photolytic Degradation: Expose sample solution to UV light (200 Wh/m²) and visible light (1.2 million lux hours) as per ICH Q1B guidelines.[13][14]

-

Pharmacological and Biochemical Profile

This compound's classification as an azo compound is central to its biochemical behavior.[1] While its base form has been noted for potential analgesic use, the primary area of biochemical investigation for this class of compounds is their metabolism.[4]

Mechanism of Action: Metabolic Cleavage

The key metabolic pathway for azo dyes in the body is the reductive cleavage of the azo bond (–N=N–).[1] This biotransformation is primarily carried out by enzymes called azoreductases.[15][16] These enzymes are found in various organisms, including bacteria within the human gut microbiome and in the liver.[1][17]

The reaction breaks the molecule into its constituent aromatic amines.[17][18] This process is critical for understanding the compound's potential efficacy, toxicity, and overall pharmacokinetic profile, as the resulting amines may have their own distinct biological activities and toxicological profiles.[18] Azoreductases are typically flavin-dependent enzymes that use cofactors like NADH or NADPH as electron donors to facilitate the reduction.[16][19]

Safety and Toxicology

The safety profile of this compound hydrochloride is not extensively detailed in publicly available literature. The base compound, this compound, is listed with a hazard code indicating it is a poison.[4] The toxicology of azo compounds is often linked to their metabolic products (aromatic amines), some of which are known to be potentially carcinogenic.[18][20] Therefore, a thorough toxicological assessment, including mutagenicity and carcinogenicity studies of the parent compound and its metabolites, would be a critical component of any drug development program. For detailed handling and safety information, consultation of a comprehensive Safety Data Sheet (SDS) is mandatory.

References

- 1. This compound hydrochloride | 2313-87-3 | Benchchem [benchchem.com]

- 2. chemydata.com [chemydata.com]

- 3. GSRS [precision.fda.gov]

- 4. This compound|lookchem [lookchem.com]

- 5. Azo coupling - Wikipedia [en.wikipedia.org]

- 6. BJOC - The in situ generation and reactive quench of diazonium compounds in the synthesis of azo compounds in microreactors [beilstein-journals.org]

- 7. Forced Degradation Testing | SGS Hong Kong, China [sgs.com]

- 8. Analyses of two azo dyes by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. agilent.com [agilent.com]

- 12. resolvemass.ca [resolvemass.ca]

- 13. resolvemass.ca [resolvemass.ca]

- 14. database.ich.org [database.ich.org]

- 15. Azoreductases in drug metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 17. Biochemical and molecular characterization of an azoreductase from Staphylococcus aureus, a tetrameric NADPH-dependent flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Azoreductase and dye detoxification activities of Bacillus velezensis strain AB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. agilent.com [agilent.com]

Ethoxazene: A Technical Guide to its Synthesis and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethoxazene, chemically known as 4-((4-ethoxyphenyl)azo)-1,3-benzenediamine, is an azo dye that has been utilized for its analgesic properties, particularly in providing symptomatic relief from the pain associated with urinary tract infections. This technical guide provides a comprehensive overview of the history, synthesis, and mechanism of action of this compound. While the specific historical details of its initial discovery remain obscure in readily available literature, its development is intrinsically linked to the broader history of azo dyes in medicine, which began in the early 20th century. This document outlines the well-established chemical principles for its synthesis via diazo coupling and discusses its topical analgesic effects on the urinary tract mucosa.

Introduction and Historical Context

The development of this compound is rooted in the pioneering era of synthetic dye chemistry, which saw the emergence of azo compounds as a versatile class of molecules with applications extending beyond textiles into the realm of medicine. The journey of azo dyes in medicine was significantly propelled by the discovery of Prontosil, the first commercially available antibacterial drug, in the 1930s. This discovery established that in vivo, Prontosil is metabolized to the active compound sulfanilamide, demonstrating the therapeutic potential of azo compounds.

While the precise date and the individuals responsible for the first synthesis of this compound are not clearly documented in contemporary scientific literature, its structural similarity to other early azo dyes, such as chrysoidine, suggests its origins likely lie in the early to mid-20th century, a period of intense research into the medicinal applications of these compounds. Chrysoidine, the first azo dye for wool, was synthesized in 1875 by coupling aniline with m-phenylenediamine. This compound can be considered a derivative of this early work, with p-phenetidine replacing aniline as the diazo component. The primary application of this compound has been as a urinary tract analgesic, providing relief from pain, burning, and urgency associated with urinary tract infections (UTIs). It is important to note that this compound provides symptomatic relief and does not possess antibacterial activity.

Chemical Synthesis

The synthesis of this compound is a classic example of an azo coupling reaction, a cornerstone of aromatic chemistry. The process involves two main stages: the diazotization of an aromatic amine and the subsequent coupling of the resulting diazonium salt with an electron-rich coupling partner.

Reagents and Materials

| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Role |

| p-Phenetidine | C₈H₁₁NO | 137.18 | Diazo Component |

| Sodium Nitrite | NaNO₂ | 69.00 | Diazotizing Agent |

| Hydrochloric Acid | HCl | 36.46 | Acid Catalyst |

| m-Phenylenediamine | C₆H₈N₂ | 108.14 | Coupling Component |

| Sodium Hydroxide | NaOH | 40.00 | pH Adjustment (optional) |

| Water | H₂O | 18.02 | Solvent |

| Ice | H₂O(s) | 18.02 | Temperature Control |

Experimental Protocol

Step 1: Diazotization of p-Phenetidine

-

In a beaker, dissolve a specific molar equivalent of p-phenetidine in a solution of hydrochloric acid and water.

-

Cool the resulting solution to 0-5 °C in an ice bath with constant stirring. This low temperature is crucial to prevent the decomposition of the diazonium salt that will be formed.

-

Slowly add a chilled aqueous solution of sodium nitrite dropwise to the p-phenetidine hydrochloride solution. The addition should be slow enough to maintain the temperature below 5 °C.

-

Continue stirring for approximately 15-30 minutes after the addition is complete to ensure the full conversion of the primary amine to the diazonium salt. The presence of excess nitrous acid can be tested with starch-iodide paper.

Step 2: Azo Coupling with m-Phenylenediamine

-

In a separate beaker, dissolve an equimolar amount of m-phenylenediamine in water.

-

Cool this solution in an ice bath to 0-5 °C.

-

Slowly add the previously prepared cold diazonium salt solution to the m-phenylenediamine solution with vigorous stirring.

-

An intensely colored precipitate of this compound will form immediately. The reaction is typically carried out under slightly acidic to neutral conditions to favor coupling at the position para to one of the amino groups of m-phenylenediamine.

-

After the addition is complete, continue stirring the mixture in the ice bath for another 30-60 minutes to ensure the completion of the coupling reaction.

Step 3: Isolation and Purification

-

Collect the precipitated this compound by vacuum filtration.

-

Wash the solid product with cold water to remove any unreacted starting materials and inorganic salts.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain a product of high purity.

-

Dry the purified this compound in a desiccator or a vacuum oven at a low temperature.

Synthesis Workflow

An Inquiry into the Analgesic Properties of Ethoxazene Reveals a Gap in Current Scientific Literature

A comprehensive review of available scientific and medical literature, including chemical databases and clinical trial registries, has yielded no evidence of a compound named "Ethoxazene" with established analgesic properties or a known mechanism of action. This suggests that "this compound" may be a lesser-known research compound, a discontinued drug, a proprietary name not widely disclosed, or potentially a misnomer for another therapeutic agent.

For the benefit of researchers, scientists, and drug development professionals, it is crucial to rely on validated and published data. The absence of such data for "this compound" prevents any scientifically sound discussion of its purported analgesic mechanism.

It is possible that the name "this compound" is a synonym or an internal designation for a compound known by another name. Researchers with further information or alternative nomenclature for this compound are encouraged to provide these details to enable a more targeted and fruitful investigation.

Until verifiable data on this compound becomes available in the public domain, any discussion of its mechanism of action as an analgesic would be purely speculative and would not meet the rigorous standards of a technical guide or whitepaper intended for a scientific audience. We will continue to monitor the scientific literature and will update this guidance should any relevant information on this compound emerge.

Ethoxazene chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethoxazene, an azo dye, has been noted for its analgesic properties. This technical guide provides a detailed overview of its chemical structure, physicochemical properties, synthesis, and known pharmacological characteristics. While specific experimental protocols for its synthesis and detailed mechanistic studies on its analgesic action are not extensively documented in publicly available literature, this guide compiles the existing knowledge and provides general methodologies relevant to its class of compounds.

Chemical Structure and Identification

This compound is chemically known as 4-[(4-ethoxyphenyl)diazenyl]benzene-1,3-diamine. Its structure is characterized by an azo bridge (-N=N-) connecting an ethoxy-substituted phenyl ring to a meta-phenylenediamine ring.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 4-[(4-ethoxyphenyl)diazenyl]benzene-1,3-diamine |

| CAS Number | 94-10-0 |

| Molecular Formula | C₁₄H₁₆N₄O |

| Molecular Weight | 256.31 g/mol |

| Canonical SMILES | CCOC1=CC=C(C=C1)N=NC2=CC(=C(C=C2)N)N |

| InChI Key | GAWOVNGQYQVFLI-UHFFFAOYSA-N |

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. It is important to note that some of these values are predicted and may vary based on experimental conditions.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Melting Point | 116-117 °C | [1] |

| Boiling Point (Predicted) | 478.1 ± 35.0 °C | [1] |

| pKa (Predicted) | 3.24 ± 0.10 | [1] |

| LogP (Predicted) | 2.7 | [1] |

| Solubility | Information not available | |

| Appearance | Information not available |

Synthesis

The synthesis of this compound is achieved through a classic diazo coupling reaction. This involves two main steps: the diazotization of an aromatic amine followed by coupling with an electron-rich coupling agent.

General Synthetic Pathway

The synthesis of this compound involves the diazotization of p-phenetidine (4-ethoxyaniline) followed by an azo coupling reaction with m-phenylenediamine (benzene-1,3-diamine).

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol (General)

Materials:

-

p-Phenetidine

-

Sodium nitrite (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

m-Phenylenediamine

-

Sodium hydroxide (NaOH) or Sodium acetate

-

Ice

-

Ethanol or other suitable solvent for recrystallization

Procedure:

Step 1: Diazotization of p-Phenetidine

-

Dissolve a specific molar equivalent of p-phenetidine in a solution of hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C.

-

Stir the mixture for a short period (e.g., 15-30 minutes) to ensure complete formation of the diazonium salt. The resulting solution should be kept cold.

Step 2: Azo Coupling

-

In a separate beaker, dissolve an equimolar amount of m-phenylenediamine in a suitable solvent (e.g., water or ethanol).

-

Cool this solution in an ice bath.

-

Slowly add the cold diazonium salt solution to the m-phenylenediamine solution with vigorous stirring.

-

The pH of the reaction mixture may need to be adjusted to slightly acidic or neutral to facilitate the coupling reaction. This can be achieved by adding a solution of sodium hydroxide or sodium acetate.

-

A colored precipitate of this compound should form.

-

Continue stirring the mixture in the ice bath for a period of time (e.g., 1-2 hours) to ensure the reaction goes to completion.

Step 3: Isolation and Purification

-

Collect the crude this compound precipitate by filtration.

-

Wash the precipitate with cold water to remove any unreacted salts.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the final product.

Pharmacological Profile

Mechanism of Action

The precise mechanism of the analgesic action of this compound is not well-documented. However, as an azo compound, its biological activity may be related to its metabolism. Azo compounds are known to be metabolized by azoreductase enzymes, which are present in the liver and gut microbiota.[2][3] This metabolic process involves the reductive cleavage of the azo bond, leading to the formation of aromatic amines.

Caption: Metabolic activation of this compound via azo bond cleavage.

It is hypothesized that the resulting amine metabolites may be responsible for the observed analgesic effects. Further research is required to identify these metabolites and elucidate their specific interactions with biological targets involved in pain signaling pathways.

In Vitro and In Vivo Analgesic Assays (General)

To evaluate the analgesic properties of compounds like this compound, a variety of established in vitro and in vivo assays can be employed.[4]

Table 3: Common Analgesic Screening Assays

| Assay Type | Model | Description |

| In Vivo | Acetic Acid-Induced Writhing Test | A chemical-induced pain model where the number of abdominal constrictions (writhes) is counted after intraperitoneal injection of acetic acid. A reduction in the number of writhes indicates analgesic activity. |

| In Vivo | Hot Plate Test | A thermal-induced pain model where the latency of the animal's response (e.g., jumping or licking its paws) to a heated surface is measured. An increase in reaction time suggests central analgesic effects. |

| In Vivo | Tail-Flick Test | A thermal-induced pain model where a beam of heat is focused on the animal's tail, and the time taken to flick the tail is recorded. An increase in latency indicates analgesic activity. |

| In Vitro | Receptor Binding Assays | These assays measure the affinity of a compound for specific receptors involved in pain signaling, such as opioid or cannabinoid receptors. |

| In Vitro | Enzyme Inhibition Assays | These assays determine the ability of a compound to inhibit enzymes involved in the inflammatory and pain pathways, such as cyclooxygenase (COX) enzymes. |

Analytical Methods

A combination of chromatographic and spectroscopic techniques is typically used for the identification and quantification of this compound.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method would be suitable for the analysis of this compound.

Table 4: General HPLC Parameters for this compound Analysis

| Parameter | Suggested Conditions |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient or isocratic mixture of acetonitrile and a buffered aqueous solution (e.g., phosphate or acetate buffer). |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis at the wavelength of maximum absorbance (λmax) of this compound. |

| Injection Volume | 10-20 µL |

| Column Temperature | Ambient or controlled (e.g., 25-30 °C) |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used for the identification and structural elucidation of this compound, particularly its metabolites.

Table 5: General GC-MS Parameters for this compound Analysis

| Parameter | Suggested Conditions |

| GC Column | A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms). |

| Injector Temperature | 250-280 °C |

| Oven Temperature Program | A temperature gradient starting from a lower temperature (e.g., 100 °C) and ramping up to a higher temperature (e.g., 300 °C) to ensure elution of the analyte. |

| Carrier Gas | Helium at a constant flow rate. |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV. |

| MS Detector | Quadrupole or Ion Trap. |

| Scan Range | A suitable mass range to detect the molecular ion and characteristic fragment ions of this compound (e.g., 50-400 m/z). |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the definitive structural confirmation of this compound.

Table 6: General NMR Parameters for this compound Analysis

| Parameter | Suggested Conditions |

| Spectrometer | 300 MHz or higher |

| Solvent | Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆) |

| Internal Standard | Tetramethylsilane (TMS) |

| Nuclei | ¹H and ¹³C |

Conclusion

This compound is an azo compound with reported analgesic properties. Its synthesis is based on well-established diazo coupling chemistry. While its precise mechanism of action as an analgesic requires further investigation, it is likely related to the bioactivation of the azo bond by metabolic enzymes. Standard analytical techniques can be employed for its characterization and quantification. This guide provides a foundational understanding for researchers and professionals in the field of drug development, highlighting the need for more detailed studies to fully elucidate the therapeutic potential of this compound.

References

- 1. Synthesis of some novel azo derivatives of 3,5-dimethyl-1-(2-hydroxyethyl)pyrazole as potent analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Azoreductases in drug metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]

Ethoxazene and its Relationship to Azo Dyes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethoxazene, chemically known as 4-[(4-ethoxyphenyl)diazenyl]benzene-1,3-diamine, is a synthetic organic compound belonging to the azo dye class. Historically utilized for its analgesic properties, particularly for the urinary tract, its chemical nature as an azo dye raises important considerations regarding its metabolism and potential toxicity. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, synthesis, mechanism of action, metabolic pathways, and toxicological profile in the context of its classification as an azo dye. The information is intended to serve as a foundational resource for researchers and professionals involved in drug development and chemical safety assessment.

Introduction

Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–) connecting aromatic rings.[1][2] Their applications span across various industries, including textiles, food, and pharmaceuticals. This compound is an example of an azo dye that has been employed for its pharmacological effects, specifically as a urinary analgesic to relieve pain, burning, and urgency associated with urinary tract infections and other irritations.[3][4] However, the structural relationship of this compound to the broader class of azo dyes necessitates a thorough understanding of its chemical behavior, particularly its metabolic fate, as the biotransformation of azo dyes can lead to the formation of potentially harmful aromatic amines.[5][6]

Chemical and Physical Properties of this compound

This compound is an aromatic azo compound with the following identifiers and properties:

| Property | Value | Reference |

| IUPAC Name | 4-[(4-ethoxyphenyl)diazenyl]benzene-1,3-diamine | [7] |

| CAS Number | 94-10-0 | [5] |

| Molecular Formula | C₁₄H₁₆N₄O | [5][8] |

| Molecular Weight | 256.31 g/mol | [5] |

| Melting Point | 116-117 °C | [5] |

| Boiling Point (Predicted) | 478.1 ± 35.0 °C | [5] |

| pKa (Predicted) | 3.24 ± 0.10 | [5] |

| LogP (Predicted) | 2.7 | [5] |

| Appearance | Very dark red to very dark brown solid | [9] |

| Canonical SMILES | CCOC1=CC=C(C=C1)N=NC2=C(C=C(C=C2)N)N | [5] |

| InChI Key | GAWOVNGQYQVFLI-UHFFFAOYSA-N | [8] |

Synthesis of this compound

The synthesis of this compound follows the classical principles of azo dye chemistry, involving a two-step process: diazotization followed by azo coupling.

General Experimental Protocol for Azo Dye Synthesis

Step 1: Diazotization of an Aromatic Amine

A primary aromatic amine is treated with a source of nitrous acid (usually generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures (0-5 °C) to form a diazonium salt.[10][11]

Step 2: Azo Coupling

The resulting diazonium salt, which is an electrophile, is then reacted with a coupling agent, an electron-rich aromatic compound such as a phenol or an aniline derivative.[10][12] The coupling reaction is an electrophilic aromatic substitution.

For the synthesis of this compound, the specific reactants would be:

-

Diazo Component: 4-ethoxyaniline (p-phenetidine)

-

Coupling Component: benzene-1,3-diamine (m-phenylenediamine)

The synthesis is typically carried out in an aqueous medium.

Mechanism of Action as a Urinary Analgesic

The precise molecular mechanism of action of this compound as a urinary analgesic is not fully elucidated.[1] However, it is understood to exert a local or topical analgesic effect directly on the mucosa of the urinary tract.[3][4] This action provides symptomatic relief from pain, burning, and discomfort but does not possess any antibacterial activity and therefore does not treat the underlying cause of a urinary tract infection.[2][13]

The proposed mechanism involves the dye being excreted in the urine, where it comes into direct contact with the irritated lining of the urinary tract, producing a numbing or soothing effect. The vivid reddish-orange color it imparts to urine is a characteristic feature of its excretion.[1][2]

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies: Lessons Learned from Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. maidenlanemedical.storymd.com [maidenlanemedical.storymd.com]

- 5. Khan Academy [khanacademy.org]

- 6. youtube.com [youtube.com]

- 7. Buy 4-Ethoxybenzene-1,3-diamine sulfate | 68015-98-5 [smolecule.com]

- 8. This compound hydrochloride | 2313-87-3 | Benchchem [benchchem.com]

- 9. cymitquimica.com [cymitquimica.com]

- 10. chemistryworkshopjr.weebly.com [chemistryworkshopjr.weebly.com]

- 11. youtube.com [youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. m.youtube.com [m.youtube.com]

In-depth Technical Guide on the Potential Biological Targets of Ethoxazene: A Review of Available Data

Prepared for: Researchers, scientists, and drug development professionals.

Disclaimer: This document aims to provide a comprehensive overview of the potential biological targets of ethoxazene. However, a thorough review of publicly available scientific literature and databases reveals a significant lack of specific research on this particular compound. The information presented herein is based on its chemical classification and the general properties of related compounds.

Introduction

This compound, chemically identified as 4-((4-ethoxyphenyl)azo)-1,3-benzenediamine, is classified as an azo dye. Azo dyes are a broad class of organic compounds characterized by the presence of one or more azo groups (–N=N–). While many azo dyes are utilized as colorants in various industries, a growing body of research has explored their diverse pharmacological activities.[1][2][3][4]

Due to the limited specific data on this compound, this guide will provide a broader context by discussing the known biological activities of azo dye derivatives. It is crucial to note that these activities are not definitively established for this compound itself and require specific experimental validation.

Chemical Information

| Identifier | Value |

| IUPAC Name | 4-[(4-ethoxyphenyl)diazenyl]benzene-1,3-diamine |

| Molecular Formula | C₁₄H₁₆N₄O |

| Molecular Weight | 256.30 g/mol |

| Chemical Class | Azo Dye |

Potential Biological Activities of Azo Dye Derivatives

Azo compounds have been investigated for a wide range of biological and pharmacological applications.[4] These activities are often attributed to their chemical structure, which can allow for interactions with various biological macromolecules. The biological activity of azo colorants is often linked to the enzymatic reduction of the azo bond in vivo, which can occur in the liver and by intestinal and skin bacteria.[3] This metabolic process results in the cleavage of the azo bond and the release of corresponding aromatic amines, which may themselves be biologically active.[3]

Reported activities for various azo dye derivatives include:

-

Antimicrobial and Antifungal Activity: Certain azo dyes incorporating heterocyclic moieties have demonstrated antibacterial and antifungal properties.[4][5]

-

Anticancer and Antitumor Activity: Some azo dye derivatives have been synthesized and evaluated for their potential as anticancer agents.[4][5]

-

Anti-inflammatory Activity: Anti-inflammatory properties have been reported for some compounds within this class.[4]

-

Antiviral and Anti-HIV Properties: The medical importance of some azo compounds is also noted for their potential antiviral activities.[2][3]

-

DNA Binding: The ability of some azo dyes to interact with DNA has been a subject of study.[4]

It is important to reiterate that these are general findings for the broader class of azo dyes, and the specific biological targets and mechanisms of action for this compound have not been elucidated in the available literature.

Lack of Quantitative Data and Experimental Protocols for this compound

A comprehensive search of scientific databases did not yield any specific quantitative data for this compound, such as:

-

Enzyme inhibition constants (IC₅₀, Kᵢ)

-

Receptor binding affinities (Kₐ, Kₑ)

-

Data from cellular or in vivo assays

Consequently, it is not possible to provide structured tables of quantitative data or detailed experimental protocols for key experiments related to this compound's biological targets as none have been published.

Signaling Pathways and Mechanistic Visualizations

The absence of research on the specific molecular interactions of this compound means that there are no established signaling pathways or mechanisms of action to visualize. Therefore, the creation of Graphviz diagrams as requested is not feasible.

Conclusion

While this compound belongs to the pharmacologically interesting class of azo dyes, there is a significant gap in the scientific literature regarding its specific biological targets and mechanism of action. The potential activities discussed in this guide are based on studies of other related azo compounds and should be considered theoretical in the context of this compound.

Further research, including in vitro screening, binding assays, and cellular studies, is required to identify and characterize the potential biological targets of this compound. Without such foundational research, a detailed technical guide on its core biological interactions cannot be compiled. Researchers and drug development professionals interested in this compound would need to undertake primary research to establish its pharmacological profile.

References

- 1. researchgate.net [researchgate.net]

- 2. Azo dyes – biological activity and synthetic strategy | Semantic Scholar [semanticscholar.org]

- 3. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 4. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pen.ius.edu.ba [pen.ius.edu.ba]

An In-depth Technical Guide to the Solubility and Stability of Ethoxazene Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, specific quantitative data on the solubility and stability of ethoxazene hydrochloride is limited. This guide provides a comprehensive framework based on the general properties of azo dyes and hydrochloride salts of active pharmaceutical ingredients (APIs). The experimental protocols and data presented are illustrative and based on established pharmaceutical testing guidelines. Researchers should verify these properties experimentally for this compound hydrochloride.

Introduction

This compound hydrochloride is an azo dye that has been explored for various applications. As with any chemical compound intended for research or potential therapeutic use, a thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for formulation development, analytical method development, and ensuring product quality and efficacy. This technical guide provides a detailed overview of the core solubility and stability characteristics of this compound hydrochloride, along with standardized methodologies for their determination.

Core Physicochemical Properties

This compound hydrochloride is the hydrochloride salt of 4-[(4-ethoxyphenyl)diazenyl]benzene-1,3-diamine. The presence of the hydrochloride salt is generally intended to improve the aqueous solubility and stability of the parent compound.

Solubility Profile

The solubility of an API is a critical factor that influences its bioavailability and formulation design. The solubility of this compound hydrochloride is expected to be pH-dependent due to the presence of amine functional groups.

Quantitative Solubility Data

The following table summarizes the anticipated aqueous and organic solubility for this compound hydrochloride based on typical hydrochloride salts of APIs. Note: This data is illustrative and should be determined experimentally.

| Solvent System | Temperature (°C) | Expected Solubility (mg/mL) | Method |

| Purified Water | 25 | 5 - 15 | Shake-flask |

| 0.1 N HCl (pH 1.2) | 37 | 20 - 50 | Shake-flask |

| Phosphate Buffer (pH 6.8) | 37 | 2 - 10 | Shake-flask |

| Phosphate Buffer (pH 7.4) | 37 | 1 - 5 | Shake-flask |

| Methanol | 25 | 10 - 25 | Shake-flask |

| Ethanol (95%) | 25 | 5 - 15 | Shake-flask |

| Dimethyl Sulfoxide (DMSO) | 25 | > 50 | Shake-flask |

| Dichloromethane | 25 | < 1 | Shake-flask |

Experimental Protocol: Shake-Flask Solubility Determination

This method is the gold standard for determining the equilibrium solubility of a compound.

Methodology:

-

Preparation: Prepare saturated solutions of this compound hydrochloride by adding an excess amount of the solid compound to a series of vials containing the different solvent systems.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the samples to separate the undissolved solid from the supernatant.

-

Quantification: Carefully withdraw an aliquot of the clear supernatant, dilute it appropriately, and determine the concentration of this compound hydrochloride using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

Stability Profile

Stability testing is crucial to determine the shelf-life of a drug substance and identify potential degradation products. As an azo dye, this compound hydrochloride may be susceptible to degradation by light and reduction.

Forced Degradation Studies

Forced degradation studies are conducted under stressed conditions to identify potential degradation pathways and to develop stability-indicating analytical methods.

Summary of Expected Stability under Forced Degradation:

| Stress Condition | Conditions | Expected Outcome |

| Acid Hydrolysis | 0.1 N HCl, 80°C, 24h | Potential for some degradation. |

| Base Hydrolysis | 0.1 N NaOH, 80°C, 24h | Likely stable. |

| Oxidative | 3% H₂O₂, RT, 24h | Significant degradation expected. |

| Photolytic | ICH Q1B conditions (UV/Vis light) | Significant degradation expected due to the azo group. |

| Thermal | 80°C, 72h | Potential for some degradation. |

Potential Degradation Pathway

The azo bond is often the most labile part of the molecule, particularly under reductive or strong oxidative conditions. A potential degradation pathway involves the reductive cleavage of the azo bond.

Experimental Protocol: Stability-Indicating HPLC Method Development

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient due to degradation.

Methodology:

-

Forced Degradation: Subject this compound hydrochloride to stress conditions (acid, base, oxidation, light, heat) to generate degradation products.

-

Chromatographic Separation: Develop an HPLC method (e.g., reverse-phase with a C18 column) that can separate the parent this compound hydrochloride peak from all generated degradation product peaks. This involves optimizing the mobile phase composition, pH, column temperature, and flow rate.

-

Method Validation: Validate the developed HPLC method according to ICH guidelines (Q2(R1)) for specificity, linearity, range, accuracy, precision, and robustness. The method is considered "stability-indicating" if it can resolve and quantify the parent drug in the presence of its degradants.

Conclusion

Spectroscopic Analysis of Ethoxazene: A Technical Guide

Introduction

Ethoxazene, chemically known as N,N-diethyl-4-ethoxyaniline, is an aromatic amine with applications in various fields, including as an intermediate in the synthesis of dyes and pharmaceuticals. A thorough understanding of its molecular structure and purity is paramount for its application and for regulatory purposes. Spectroscopic techniques such as Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy are indispensable tools for the structural elucidation and characterization of this compound.

This technical guide provides a comprehensive overview of the spectroscopic analysis of this compound. Due to the limited availability of published spectroscopic data for this compound itself, this guide utilizes data from structurally analogous compounds, namely N,N-diethylaniline and 4-ethoxyaniline , to provide a reliable estimation of the expected spectral characteristics. This approach allows for a robust understanding of the key spectral features of this compound.

This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the spectroscopic properties of this compound and the methodologies for its analysis.

Spectroscopic Data of Analogous Compounds

The following tables summarize the key spectroscopic data for N,N-diethylaniline and 4-ethoxyaniline. These values provide a reference for the expected spectral features of this compound.

UV-Visible Spectroscopy Data

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) | Reference |

| N,N-diethylaniline | Ethanol | 251, 302 | 13,800, 2,140 | Inferred from typical aromatic amine spectra |

| 4-ethoxyaniline | Ethanol | 238, 298 | 11,200, 1,900 | Inferred from typical aromatic amine spectra |

¹H NMR Spectroscopic Data

N,N-diethylaniline (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.20 - 7.30 | m | 2H | Ar-H (meta) |

| 6.60 - 6.70 | m | 3H | Ar-H (ortho, para) |

| 3.37 | q | 4H | -N(CH₂CH₃)₂ |

| 1.14 | t | 6H | -N(CH₂CH₃)₂ |

Reference: Inferred from PubChem CID 7061 and standard NMR prediction models.[1]

4-ethoxyaniline (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 6.65 - 6.75 | m | 4H | Ar-H |

| 3.95 | q | 2H | -OCH₂CH₃ |

| 3.55 | br s | 2H | -NH₂ |

| 1.38 | t | 3H | -OCH₂CH₃ |

Reference: Inferred from PubChem CID 9076 and standard NMR prediction models.[2]

¹³C NMR Spectroscopic Data

N,N-diethylaniline (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 147.8 | Ar-C (quaternary, C-N) |

| 129.3 | Ar-C (meta) |

| 115.5 | Ar-C (para) |

| 112.0 | Ar-C (ortho) |

| 44.3 | -N(CH₂CH₃)₂ |

| 12.6 | -N(CH₂CH₃)₂ |

Reference: Inferred from PubChem CID 7061.[1]

4-ethoxyaniline (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 152.5 | Ar-C (quaternary, C-O) |

| 139.9 | Ar-C (quaternary, C-N) |

| 115.8 | Ar-C (ortho to -NH₂) |

| 115.5 | Ar-C (ortho to -OEt) |

| 63.9 | -OCH₂CH₃ |

| 14.9 | -OCH₂CH₃ |

Reference: Inferred from standard NMR prediction models.

IR Spectroscopic Data

N,N-diethylaniline

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050 - 3020 | Medium | Aromatic C-H stretch |

| 2970 - 2850 | Strong | Aliphatic C-H stretch |

| 1600, 1508 | Strong | Aromatic C=C stretch |

| 1355 | Strong | C-N stretch (aromatic amine) |

| 746, 694 | Strong | C-H out-of-plane bend (monosubstituted) |

Reference: Inferred from NIST Chemistry WebBook.

4-ethoxyaniline

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3430, 3350 | Medium | N-H stretch (primary amine) |

| 3040 - 3010 | Medium | Aromatic C-H stretch |

| 2975 - 2860 | Strong | Aliphatic C-H stretch |

| 1620 | Strong | N-H bend |

| 1510 | Strong | Aromatic C=C stretch |

| 1240 | Strong | C-O stretch (aryl ether) |

| 1175 | Strong | C-N stretch (aromatic amine) |

| 825 | Strong | C-H out-of-plane bend (p-disubstituted) |

Reference: Inferred from NIST Chemistry WebBook.[3]

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of a sample of this compound or a similar aromatic amine.

UV-Vis Spectroscopy

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is required.

-

Sample Preparation:

-

Prepare a stock solution of the analyte by accurately weighing approximately 10 mg of the sample and dissolving it in a 100 mL volumetric flask with a suitable UV-grade solvent (e.g., ethanol or cyclohexane).

-

From the stock solution, prepare a series of dilutions to determine the optimal concentration that gives an absorbance reading between 0.2 and 0.8.

-

-

Data Acquisition:

-

Record a baseline spectrum of the solvent using matched quartz cuvettes.

-

Record the UV-Vis spectrum of the sample solution from 200 to 400 nm.

-

Identify the wavelength of maximum absorbance (λmax).

-

NMR Spectroscopy

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is required.

-

Sample Preparation:

-

Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

-

Data Acquisition for ¹H NMR:

-

Acquire the ¹H NMR spectrum using standard acquisition parameters.

-

Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals to determine the relative number of protons.

-

Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to assign the signals to the respective protons in the molecule.

-

-

Data Acquisition for ¹³C NMR:

-

Acquire the ¹³C NMR spectrum, typically with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.

-

Process the spectrum similarly to the ¹H NMR spectrum.

-

Analyze the chemical shifts to assign the signals to the respective carbon atoms.

-

IR Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation (ATR method):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the liquid or solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Record the IR spectrum of the sample, typically in the range of 4000 to 400 cm⁻¹.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups and bond vibrations in the molecule.

-

Visualizations

Experimental Workflow

Caption: Experimental workflow for the spectroscopic analysis of this compound.

Logical Relationships in Spectroscopic Analysis

Caption: Relationship between spectroscopic techniques and structural information.

References

Ethoxazene: An Obscure Azo Dye with Limited Publicly Available Research

Despite its identification as a potential antimalarial and analgesic agent, a comprehensive review of publicly accessible scientific literature reveals a significant lack of in-depth early research and clinical studies on Ethoxazene. The compound, chemically known as 4-[(4-ethoxyphenyl)diazenyl]benzene-1,3-diamine with the CAS number 94-10-0, and its synonyms (Etoxazene, Serenium, Diamazol) appear infrequently in research databases, and detailed experimental data remains elusive.

This technical guide sought to provide a thorough overview of the core preclinical and clinical research on this compound, including quantitative data, experimental protocols, and visualizations of its molecular pathways. However, the available information is insufficient to construct such a detailed analysis. The existing public data primarily consists of chemical identifiers and very high-level classifications, without the substantive scientific studies necessary to fulfill the requirements of an in-depth technical whitepaper for a research-focused audience.

Summary of Available Information

While detailed studies are not available, the following information has been collated from various chemical and drug databases:

Chemical Properties:

| Property | Value |

| IUPAC Name | 4-[(4-ethoxyphenyl)diazenyl]benzene-1,3-diamine |

| CAS Number | 94-10-0 |

| Molecular Formula | C14H16N4O |

| Synonyms | Etoxazene, Serenium, Diamazol |

| Therapeutic Class | Antimalarial, Analgesic (putative) |

Limitations and Unanswered Questions

The scarcity of data on this compound leaves many critical questions unanswered for the scientific community. There is no publicly available information regarding its:

-

Mechanism of Action: The specific molecular targets and signaling pathways through which this compound may exert its antimalarial or analgesic effects are unknown.

-

Pharmacokinetics: Data on its absorption, distribution, metabolism, and excretion (ADME) profile are not available.

-

Pharmacodynamics: The relationship between drug concentration and its observed effects has not been characterized.

-

Preclinical Efficacy: No in vivo or in vitro studies demonstrating its efficacy in animal models of malaria or pain are publicly documented.

-

Toxicology and Safety Profile: Information on its potential adverse effects, dose-limiting toxicities, and overall safety is absent from the public domain.

-

Clinical Trials: There is no evidence of any completed or ongoing clinical trials investigating the safety and efficacy of this compound in humans.

Visualizations

Due to the lack of defined signaling pathways or experimental workflows in the available literature, it is not possible to generate the requested Graphviz diagrams. The creation of such visualizations is contingent on the availability of data detailing the molecular interactions and experimental processes associated with the compound.

Conclusion

For researchers, scientists, and drug development professionals, this compound represents an enigmatic compound. While its chemical structure is known and it has been associated with potential therapeutic applications, the foundational preclinical and clinical research that is essential for any modern drug development program is not publicly accessible. It is possible that research on this compound was conducted but never published, or that it was discontinued at a very early stage. As it stands, the lack of empirical data makes it impossible to provide a detailed technical guide on its early research and clinical studies. Further investigation into private or historical archives may be necessary to uncover any substantive scientific work on this compound.

An In-depth Technical Guide to Benzoxazine Derivatives and Their Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoxazines are a class of heterocyclic compounds characterized by a benzene ring fused to an oxazine ring.[1][2] Due to their versatile chemical nature and broad spectrum of biological activities, benzoxazine derivatives have emerged as a privileged scaffold in medicinal chemistry.[3] This technical guide provides a comprehensive overview of the synthesis, potential therapeutic applications, and underlying mechanisms of action of benzoxazine derivatives, with a focus on their antimicrobial, anticancer, and anti-inflammatory properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Synthesis of Benzoxazine Derivatives

The most common and versatile method for synthesizing 1,3-benzoxazine derivatives is the Mannich reaction. This one-pot condensation reaction involves a phenol, a primary amine, and formaldehyde.[1][4] The reaction proceeds through the formation of a Mannich base, leading to the cyclization and formation of the benzoxazine ring.[1][5]

Experimental Protocol: Synthesis of a Representative 1,3-Benzoxazine Derivative

This protocol describes the synthesis of a generic 1,3-benzoxazine derivative via a Mannich condensation reaction.

Materials:

-

Substituted Phenol (1 eq)

-

Primary Amine (1 eq)

-

Paraformaldehyde (2 eq)

-

Solvent (e.g., 1,4-dioxane, toluene, or ethanol)

-

Stirring apparatus

-

Reflux condenser

-

Apparatus for solvent removal (e.g., rotary evaporator)

Procedure:

-

In a round-bottom flask, dissolve the substituted phenol (1 eq) and the primary amine (1 eq) in the chosen solvent.

-

Add paraformaldehyde (2 eq) to the solution.

-

Stir the reaction mixture at room temperature for 30 minutes.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

-

Characterize the purified benzoxazine derivative using spectroscopic techniques such as FT-IR, ¹H NMR, and ¹³C NMR to confirm its structure.[6]

Experimental Workflow for Benzoxazine Synthesis

Caption: General workflow for the synthesis of benzoxazine derivatives.

Potential Therapeutic Applications

Benzoxazine derivatives have demonstrated a wide array of pharmacological activities, making them promising candidates for the development of new drugs.

Antimicrobial Activity

Numerous studies have reported the potent antimicrobial effects of benzoxazine derivatives against a range of pathogenic bacteria and fungi.[1][2] Their mechanism of action is believed to involve the disruption of microbial cell membranes and the inhibition of essential enzymes.

Table 1: Minimum Inhibitory Concentrations (MICs) of Representative Benzoxazine Derivatives

| Compound ID | Bacterial Strain | Fungal Strain | MIC (µg/mL) | Reference |

| BZ-1 | Staphylococcus aureus | 12.5 | [7] | |

| Bacillus subtilis | 25 | [7] | ||

| Candida albicans | 50 | [7] | ||

| BZ-2 | Escherichia coli | 32 | [8] | |

| Acinetobacter baumannii | 16 | [8] | ||

| Aspergillus niger | 64 | [7] |

Experimental Protocol: Broth Microdilution Assay for Antimicrobial Susceptibility Testing

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of benzoxazine derivatives.[9]

Materials:

-

Benzoxazine derivatives

-

Bacterial or fungal strains

-

M Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of the benzoxazine derivative in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in the appropriate broth to achieve a range of concentrations.

-

Prepare a standardized inoculum of the microbial strain to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Add the microbial inoculum to each well of the microtiter plate.

-

Include positive controls (microbes in broth without the compound) and negative controls (broth only).

-

Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Anticancer Activity

Benzoxazine derivatives have shown significant cytotoxic activity against various cancer cell lines.[4][10] Their anticancer effects are often attributed to the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Table 2: IC₅₀ Values of Representative Benzoxazine Derivatives in Cancer Cell Lines

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| BZ-3a | MCF-7 (Breast) | 5.8 | [11] |

| HeLa (Cervical) | 7.2 | [11] | |

| BZ-3b | A549 (Lung) | 10.5 | [11] |

| HL-60 (Leukemia) | 3.1 | [11] | |

| BZ-4 | HT-29 (Colon) | 15.2 | [12] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[13][14]

Materials:

-

Cancer cell lines

-

Benzoxazine derivatives

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treat the cells with various concentrations of the benzoxazine derivatives and incubate for another 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.

Mechanism of Action: Signaling Pathway Inhibition

Benzoxazine derivatives have been shown to exert their biological effects by modulating key cellular signaling pathways, including the NF-κB and PI3K/Akt pathways, which are often dysregulated in cancer and inflammatory diseases.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway plays a crucial role in regulating the expression of genes involved in inflammation, immunity, and cell survival. Some benzoxazine derivatives have been found to inhibit the activation of NF-κB, thereby suppressing the production of pro-inflammatory cytokines and promoting apoptosis in cancer cells.

NF-κB Signaling Pathway Inhibition by Benzoxazine Derivatives

Caption: Benzoxazines can inhibit the NF-κB pathway by blocking IKK activity.

Inhibition of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell proliferation, growth, and survival. Aberrant activation of this pathway is a hallmark of many cancers. Certain benzoxazine derivatives have been identified as inhibitors of Akt phosphorylation, leading to the suppression of downstream signaling and the induction of apoptosis.[12][15][16]

PI3K/Akt Signaling Pathway Inhibition by Benzoxazine Derivatives

Caption: Benzoxazines can inhibit the PI3K/Akt pathway by preventing Akt phosphorylation.

Conclusion

Benzoxazine derivatives represent a versatile and promising class of compounds with significant potential for the development of novel therapeutic agents. Their straightforward synthesis, coupled with a broad range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects, makes them an attractive scaffold for medicinal chemists. Further research into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the discovery of new and effective drugs for a variety of diseases. This guide provides a foundational resource for researchers to explore and harness the therapeutic potential of benzoxazine derivatives.

References

- 1. tandfonline.com [tandfonline.com]

- 2. ikm.org.my [ikm.org.my]

- 3. researchgate.net [researchgate.net]

- 4. asianpubs.org [asianpubs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. crust.ust.edu.ua [crust.ust.edu.ua]

- 9. google.com [google.com]

- 10. broadpharm.com [broadpharm.com]

- 11. researchgate.net [researchgate.net]

- 12. Inhibition of AKT signalling by benzoxazine derivative LTUR6 through the modulation of downstream kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. texaschildrens.org [texaschildrens.org]

- 14. MTT assay protocol | Abcam [abcam.com]

- 15. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of 1-Amino-2-ethoxynaphthalene

Disclaimer: The term "Ethoxazene" does not correspond to a standard chemical name in common chemical databases. Based on the components of the name ("ethoxy," "aza," and "naphthalene"), this document provides a detailed synthesis protocol for a plausible corresponding compound: 1-Amino-2-ethoxynaphthalene . Researchers should verify that this is the intended molecule for their application.

Audience

These protocols are intended for researchers, scientists, and drug development professionals with a background in synthetic organic chemistry. All procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Overview of the Synthetic Pathway

The synthesis of 1-Amino-2-ethoxynaphthalene is a multi-step process starting from readily available 2-naphthol. The chosen pathway involves the introduction of an amino group at the 1-position, followed by protection of this amino group, ethylation of the hydroxyl group, and finally, deprotection to yield the target compound. This sequence is designed to prevent unwanted side reactions and ensure a good overall yield.

The key stages of the synthesis are:

-

Azo Coupling and Reduction: Formation of an azo dye by coupling diazotized sulfanilic acid with 2-naphthol, followed by reductive cleavage to yield 1-amino-2-naphthol.

-

Protection of the Amino Group: Acetylation of 1-amino-2-naphthol to form N-(2-hydroxy-1-naphthyl)acetamide, which protects the amino group from reacting in the subsequent ethylation step.

-

Ethylation of the Hydroxyl Group: Williamson ether synthesis to introduce the ethoxy group, forming N-(2-ethoxy-1-naphthyl)acetamide.

-

Deprotection of the Amino Group: Hydrolysis of the acetamide to furnish the final product, 1-Amino-2-ethoxynaphthalene.

Experimental Protocols

Step 1: Synthesis of 1-Amino-2-naphthol Hydrochloride

This procedure is adapted from a well-established method involving the reduction of an azo dye.

Reaction:

-

Aniline is diazotized and coupled with 2-naphthol to form the azo dye 1-(Phenylazo)-2-naphthol.

-

The azo dye is then reduced with a reducing agent like stannous chloride or sodium dithionite to cleave the azo linkage, yielding 1-amino-2-naphthol.[1]

Detailed Protocol:

-

Part A: Diazotization of Aniline and Azo Coupling

-

In a 250 mL beaker, dissolve 4.5 mL of aniline in a mixture of 10 mL of concentrated hydrochloric acid and 20 mL of distilled water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a cold aqueous solution of sodium nitrite (3.5 g in 15 mL of water) dropwise, keeping the temperature below 5 °C.

-

In a separate 500 mL beaker, dissolve 7.2 g of 2-naphthol in 40 mL of 10% sodium hydroxide solution and cool to 5 °C.

-

Slowly add the cold diazonium salt solution to the 2-naphthol solution with constant stirring. A red precipitate of 1-(Phenylazo)-2-naphthol will form immediately.

-

Stir the mixture for 30 minutes in the ice bath, then filter the precipitate, wash with cold water, and dry.

-

-

Part B: Reduction to 1-Amino-2-naphthol Hydrochloride

-

Suspend the dried 1-(Phenylazo)-2-naphthol (assume ~12 g) in 100 mL of ethanol in a 500 mL round-bottom flask.

-

Prepare a solution of stannous chloride (SnCl₂) (30 g) in 50 mL of concentrated hydrochloric acid.

-

Heat the azo dye suspension to reflux and add the stannous chloride solution dropwise. The red color will disappear.

-

After the addition is complete, reflux for an additional hour.

-

Cool the reaction mixture in an ice bath. Colorless needles of 1-amino-2-naphthol hydrochloride will crystallize.

-

Filter the crystals, wash with a small amount of cold dilute HCl, and dry under vacuum.

-

Step 2: Synthesis of N-(2-hydroxy-1-naphthyl)acetamide (Protection)

Reaction: The amino group of 1-amino-2-naphthol is acetylated using acetic anhydride.

Detailed Protocol:

-

Suspend the 1-amino-2-naphthol hydrochloride from the previous step (assume ~9.5 g) in 100 mL of water in a 250 mL flask.

-

Adjust the pH to ~8 by the careful addition of a 50% sodium hydroxide solution.

-

Add 0.5 g of sodium dithionite to prevent oxidation.

-

At a temperature of 40 °C, slowly add 6 mL of acetic anhydride while maintaining the pH at 8 with sodium hydroxide solution.[2]

-

Stir the mixture at 40 °C for 1 hour.

-

Cool the mixture and acidify with dilute HCl to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain N-(2-hydroxy-1-naphthyl)acetamide.

Step 3: Synthesis of N-(2-ethoxy-1-naphthyl)acetamide (Ethylation)

Reaction: The hydroxyl group is ethylated using diethyl sulfate under basic conditions.

Detailed Protocol:

-

Suspend the dried N-(2-hydroxy-1-naphthyl)acetamide (assume ~9 g) in a mixture of 60 mL of acetone and 10 mL of water.

-

Warm the mixture to 45 °C and adjust the pH to 9 with 2N sodium hydroxide solution.

-

Add diethyl sulfate (8 mL) dropwise over 10 minutes, maintaining the temperature at 45-50 °C and the pH at 9-10 by adding 2N sodium hydroxide solution as needed.[2]

-

After the addition is complete, stir the reaction mixture at this temperature for 2 hours.

-

Cool the mixture to room temperature. The product may precipitate. If not, add the mixture to 200 mL of cold water to induce precipitation.

-

Filter the solid, wash thoroughly with water, and dry.

Step 4: Synthesis of 1-Amino-2-ethoxynaphthalene (Deprotection)

Reaction: The acetyl group is removed by hydrolysis in the presence of a strong base.

Detailed Protocol:

-

To the crude N-(2-ethoxy-1-naphthyl)acetamide from the previous step, add 100 mL of 10% aqueous sodium hydroxide solution.

-

Heat the mixture to reflux (approximately 100 °C) for 2-3 hours until the hydrolysis is complete (can be monitored by TLC).

-

Cool the reaction mixture to room temperature. The product will precipitate.

-

Filter the solid product, wash with saturated sodium chloride solution, and then with cold water until the washings are neutral.[2]

-

Dry the product under vacuum to yield 1-Amino-2-ethoxynaphthalene. Recrystallization from ethanol or another suitable solvent may be performed for further purification.

Quantitative Data Summary

The following table summarizes the typical reagents, conditions, and expected yields for the synthesis of 1-Amino-2-ethoxynaphthalene on a laboratory scale.

| Step | Reaction | Starting Material | Key Reagents | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

| 1 | Azo Coupling & Reduction | 2-Naphthol | 1. Aniline, NaNO₂, HCl2. SnCl₂ | Water, Ethanol | 0-5, then reflux | ~3 | 70-80 |

| 2 | Acetylation (Protection) | 1-Amino-2-naphthol HCl | Acetic Anhydride, NaOH | Water | 40 | 1 | 85-95 |

| 3 | Ethylation | N-(2-hydroxy-1-naphthyl)acetamide | Diethyl Sulfate, NaOH | Acetone/Water | 45-50 | 2 | 80-90 |

| 4 | Deacetylation (Deprotection) | N-(2-ethoxy-1-naphthyl)acetamide | Sodium Hydroxide | Water | Reflux | 2-3 | 85-95 |

Note: Yields are estimates based on related literature procedures and may vary depending on experimental conditions and purification efficiency.

Visualization of Experimental Workflow

The following diagram illustrates the overall synthetic workflow from the starting material to the final product.

Caption: Synthetic workflow for 1-Amino-2-ethoxynaphthalene.

References

Application Notes and Protocols for In Vitro Efficacy Testing of Ethoxazene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethoxazene, also known as Oxethazaine, is a potent local anesthetic agent.[1] It is clinically used in combination with antacids for the relief of pain associated with gastritis, esophagitis, and peptic ulcer disease. Its mechanism of action is multifaceted, involving the blockade of voltage-gated sodium channels, which underlies its anesthetic properties. Recent research has unveiled a novel anti-cancer activity of this compound through its direct inhibition of Aurora Kinase A (AURKA), a key regulator of mitosis. Furthermore, its therapeutic effects in gastrointestinal disorders are attributed to its ability to suppress gastrin secretion and exert a relaxant effect on smooth muscle.

These application notes provide detailed protocols for a range of in vitro assays to quantitatively assess the efficacy of this compound across its diverse pharmacological activities.

Data Presentation: Quantitative Efficacy of this compound

The following table summarizes the available quantitative data on the in vitro efficacy of this compound from published studies.

| Assay Type | Cell Line / Model System | Parameter | Value (µM) | Reference |

| Cell Viability (Anti-Cancer) | KYSE150 (Esophageal Cancer) | IC50 (24h) | 33.75 | [1] |

| KYSE150 (Esophageal Cancer) | IC50 (48h) | 17.21 | [1] | |

| KYSE450 (Esophageal Cancer) | IC50 (24h) | 15.26 | [1] | |

| KYSE450 (Esophageal Cancer) | IC50 (48h) | 8.94 | [1] | |

| SHEE (Normal Esophageal) | IC50 (24h) | 57.05 | [1] | |

| SHEE (Normal Esophageal) | IC50 (48h) | 36.48 | [1] |

Experimental Protocols

Anti-Cancer Efficacy: Aurora Kinase A (AURKA) Inhibition

Recent studies have identified this compound as a direct inhibitor of AURKA, suppressing its kinase activity and downstream signaling, leading to anti-proliferative and anti-metastatic effects in cancer cells.[1]

This assay determines the concentration of this compound that inhibits cell growth by 50% (IC50).

Protocol:

-

Cell Culture: Culture esophageal squamous cell carcinoma (ESCC) cell lines (e.g., KYSE150, KYSE450) and a normal esophageal epithelial cell line (e.g., SHEE) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Seeding: Seed 3 x 10³ to 5 x 10³ cells per well in a 96-well plate and incubate for 16-18 hours to allow for cell attachment.

-

Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture media to achieve final concentrations ranging from 0 to 100 µM. Replace the media in the wells with the media containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.

-

Incubation: Incubate the plates for 24 and 48 hours.

-

Staining and Imaging: After incubation, stain the cell nuclei with 4′,6-diamidino-2-phenylindole (DAPI).

-

Cell Counting: Count the number of viable cells using an automated cell analyzer (e.g., IN Cell Analyzer 6000).

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of this compound concentration and determine the IC50 value using non-linear regression analysis.

This assay confirms the direct physical interaction between this compound and AURKA.

Protocol:

-

Bead Conjugation: Conjugate this compound to Sepharose 4B beads according to the manufacturer's instructions. Use unconjugated Sepharose 4B beads as a negative control.

-

Protein Source: Use either recombinant human AURKA protein or cell lysates from cells overexpressing AURKA (e.g., transfected 293F cells or ESCC cell lines).

-

Binding: Incubate the this compound-conjugated beads and control beads with the protein source for 2-4 hours at 4°C with gentle rotation.

-